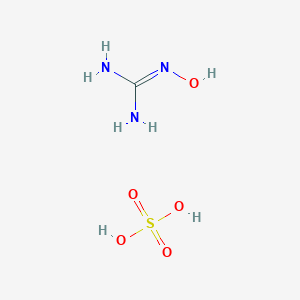

![molecular formula C15H27NO11 B013670 N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 100836-88-2](/img/structure/B13670.png)

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

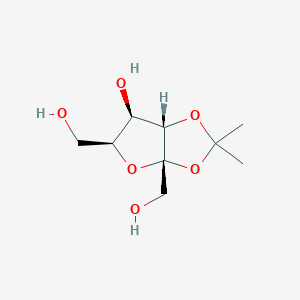

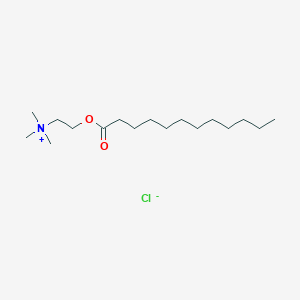

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide, also known as N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide, is a useful research compound. Its molecular formula is C15H27NO11 and its molecular weight is 397.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Research and Therapeutics

The Thomsen-Friedenreich antigen (TF-Ag; Galbeta1-3GalNAcalpha-O-Ser/Thr) is a tumor-associated carbohydrate antigen overexpressed on the surface of several types of tumor cells . It plays a role in cancer cell adhesion and metastasis. Research into peptide mimics of TF-Ag aims to block these interactions and provide a survival advantage by impeding TF-Ag binding to vascular endothelium .

Immunology

The same TF-Ag is a target for immunotherapeutic strategies. Antibodies developed against TF-Ag, such as the monoclonal antibody JAA-F11, can block primary metastatic steps in cancer progression . Vaccines generating antibodies toward TF-Ag are expected to be clinically valuable, especially since even low levels of antibodies to TF-Ag seem to improve prognosis .

Glycobiology

In glycobiology, the study of the carbohydrate specificities of plant lectins like Amaranthus caudatus lectin (ACL) and peanut agglutinin (PNA) involves Galbeta1-3GalNAcalpha-O-Ser/Thr. These studies help understand the recognition factors of lectins, which are crucial for cell-cell and cell-matrix interactions .

Biochemical Assays

The compound is used in enzyme-linked lectinosorbent assays and inhibition assays to study the interaction of lectins with various mammalian structural units and natural polyvalent glycotopes . This helps in identifying the binding affinities and specificities of lectins towards different glycan structures.

Mécanisme D'action

Target of Action

The primary target of Galbeta1,3GalNAcalpha-O-Me, also known as the α-gal epitope, is the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) found in non-primate mammals, lemurs, and New-World monkeys . This enzyme plays a crucial role in the synthesis of the α-gal epitope . The compound also has a high affinity for the tumor-associated T-antigen disaccharide, making it relevant for many O-linked glycopeptide structures .

Mode of Action

The α-gal epitope interacts with the natural anti-Gal antibody produced by humans, apes, and Old-World monkeys . This interaction leads to a variety of immune responses, including the activation of the complement system, recruitment of antigen-presenting cells (APCs), and conversion of macrophages into pro-reparative macrophages .

Biochemical Pathways

The α-gal epitope is synthesized by the α1,3GT enzyme, which links galactose to Galβ1-4GlcNAc-R . This process is part of the broader glycosylation pathway, which plays a key role in various biological functions, including cell-cell adhesion, immune response, and protein folding .

Result of Action

The interaction between the α-gal epitope and the anti-Gal antibody triggers several beneficial immune responses. These include the destruction of pathogens, recruitment of APCs, and activation of macrophages into a pro-reparative state . This interaction can also lead to hyperacute rejection when organs from non-primate mammals are transplanted into humans or Old-World monkeys .

Propriétés

IUPAC Name |

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394767 |

Source

|

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

CAS RN |

100836-88-2 |

Source

|

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)